molecular formula C11H11NO B11912312 2-(Aminomethyl)-1-hydroxynaphthalene

2-(Aminomethyl)-1-hydroxynaphthalene

Cat. No.: B11912312
M. Wt: 173.21 g/mol
InChI Key: QUHJFAAQOMRQLG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-hydroxynaphthalene typically involves the reaction of 1-hydroxynaphthalene with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the naphthalene ring. The reaction conditions generally include an acidic catalyst and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(Aminomethyl)-1-hydroxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-hydroxynaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)thiophene

Comparison: 2-(Aminomethyl)-1-hydroxynaphthalene is unique due to its naphthalene ring structure, which provides a larger aromatic system compared to similar compounds like 2-(Aminomethyl)phenol or 2-(Aminomethyl)pyridine. This larger aromatic system can enhance π-π interactions and increase the compound’s stability and reactivity in certain chemical reactions.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(aminomethyl)naphthalen-1-ol

InChI

InChI=1S/C11H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7,12H2

InChI Key

QUHJFAAQOMRQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CN

Origin of Product

United States

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